An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(furan-2-ylmethyl)cyclohexanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(furan-2-ylmethyl)cyclohexanamine is a secondary amine incorporating both a furan moiety and a cyclohexyl group. This guide provides a comprehensive technical overview of its synthesis, chemical and physical properties, potential pharmacological and toxicological profile, and analytical methodologies for its characterization. As a versatile chemical intermediate, this compound holds potential in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document synthesizes current knowledge to provide a foundation for researchers and drug development professionals working with furan-based chemical scaffolds.
Introduction
The furan nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in medicinal chemistry.[2] N-(furan-2-ylmethyl)cyclohexanamine emerges as a molecule of interest, combining the reactive potential of the furfurylamine unit with the lipophilicity and conformational aspects of the cyclohexyl group. This guide aims to provide a detailed exploration of this compound, from its molecular structure to its potential applications in drug discovery and development.
Chemical and Physical Properties
N-(furan-2-ylmethyl)cyclohexanamine is characterized by the following properties:
| Property | Value | Source(s) |
| IUPAC Name | N-(furan-2-ylmethyl)cyclohexanamine | [3] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.26 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |
The structure of N-(furan-2-ylmethyl)cyclohexanamine, with its furan ring, secondary amine linkage, and cyclohexyl group, provides a scaffold for further chemical modification.
Synthesis and Manufacturing
The synthesis of N-(furan-2-ylmethyl)cyclohexanamine can be primarily achieved through two well-established chemical transformations: reductive amination and nucleophilic substitution.
Reductive Amination
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In the synthesis of N-(furan-2-ylmethyl)cyclohexanamine, this involves the reaction of furfural with cyclohexylamine to form an intermediate imine, which is then reduced to the final secondary amine product.[4][5]
Experimental Protocol: Reductive Amination of Furfural with Cyclohexylamine
-
Materials: Furfural, cyclohexylamine, methanol, sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Rh/Al₂O₃), round-bottom flask, magnetic stirrer, and standard laboratory glassware.[6]
-
Procedure:
-
Dissolve furfural (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of cyclohexylamine can help drive the imine formation to completion.
-
Methanol is a common solvent as it readily dissolves the reactants and the reducing agent.
-
Portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Aqueous workup and extraction are standard procedures to isolate the amine product.
Diagram of Reductive Amination Workflow:
Caption: Reductive amination workflow for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine.
Nucleophilic Substitution
An alternative synthetic route involves the nucleophilic substitution of a furfuryl halide with cyclohexylamine. This method relies on the displacement of a leaving group (e.g., chloride or bromide) from the furfuryl methylene carbon by the nucleophilic amine.
Experimental Protocol: Nucleophilic Substitution of Furfuryl Chloride with Cyclohexylamine
-
Materials: Furfuryl chloride, cyclohexylamine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), a suitable solvent (e.g., acetonitrile or DMF), round-bottom flask, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
Dissolve cyclohexylamine (2.0-3.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.
-
Add furfuryl chloride (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any solid byproducts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
An excess of cyclohexylamine is used to act as both the nucleophile and a scavenger for the HCl byproduct, driving the reaction to completion and minimizing the formation of quaternary ammonium salts.
-
The addition of a non-nucleophilic base is to neutralize the acid formed during the reaction, preventing the protonation of the amine nucleophile.
-
Heating the reaction increases the rate of substitution.
Diagram of Nucleophilic Substitution Workflow:
Caption: Nucleophilic substitution workflow for the synthesis of N-(furan-2-ylmethyl)cyclohexanamine.
Mechanism of Action and Pharmacological Profile
While specific pharmacological studies on N-(furan-2-ylmethyl)cyclohexanamine are limited, the biological activities of structurally related furan derivatives provide insights into its potential mechanisms of action.
Hypothesized Mechanisms of Action
-
Antimicrobial Activity: The furan ring is a key pharmacophore in several antimicrobial agents.[1] The mechanism often involves the metabolic activation of the furan ring within microbial cells to generate reactive intermediates that can damage cellular macromolecules such as DNA and proteins.[2] Additionally, the amine functionality could contribute to antimicrobial effects by disrupting cell membrane integrity or chelating essential metal ions required for microbial enzyme function.
-
Anticancer Activity: Furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] Potential mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases, and the induction of apoptosis (programmed cell death). The lipophilic cyclohexyl group may enhance cell membrane permeability, facilitating the delivery of the cytotoxic furan moiety into cancer cells.
Pharmacological Data of Related Compounds
| Compound Class | Activity | IC₅₀ / MIC Values | Source(s) |
| Furan-based derivatives | Anticancer (HeLa, HepG2 cells) | IC₅₀: 62.37 µg/mL (for a tryptamine-furan derivative) | [10] |
| Furan-based derivatives | Anticancer (A549, HT-29 cells) | IC₅₀: 6.66 µM and 8.51 µM (for a furopyrimidine derivative) | [7][9] |
| Simple furan compounds (furfural, furoic acid) | Antibacterial (B. subtilis, S. typhi) | MIC: 0.009 - 0.029 µM | [11][12] |
Toxicological Profile
The toxicological assessment of N-(furan-2-ylmethyl)cyclohexanamine is crucial for its potential development as a therapeutic agent. A primary concern with furan-containing compounds is their potential for hepatotoxicity.[2]
Metabolic Activation and Hepatotoxicity
The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of reactive and potentially toxic metabolites, such as unsaturated γ-dicarbonyls.[2] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and, in some cases, carcinogenicity.[2]
Genotoxicity
Studies on furan have indicated its potential to induce DNA damage, chromosomal aberrations, and apoptosis in various cell lines.[2] This genotoxic potential is a significant consideration in the safety assessment of any new furan-containing chemical entity.
Diagram of Furan Bioactivation and Toxicity Pathway:
Caption: Proposed pathway for the metabolic activation and toxicity of furan-containing compounds.
Analytical Methods
The characterization and purity assessment of N-(furan-2-ylmethyl)cyclohexanamine are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. Characteristic signals for the furan ring protons and carbons, the methylene bridge, and the cyclohexyl group would be expected.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the secondary amine and the characteristic C-O and C=C stretches of the furan ring.[15]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[16][17]
Table of Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals for furan protons (~6.0-7.5 ppm), methylene bridge (~3.7 ppm), cyclohexyl protons (~1.0-2.0 ppm), and N-H proton (variable).[13] |
| ¹³C NMR | Signals for furan carbons (~105-155 ppm), methylene carbon (~45-55 ppm), and cyclohexyl carbons (~25-35 ppm).[14] |
| IR | N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C=C and C-O stretches of the furan ring.[15] |
| MS | Molecular ion peak corresponding to the molecular weight (179.26 m/z), and characteristic fragmentation patterns.[16][17] |
Chromatographic Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like N-(furan-2-ylmethyl)cyclohexanamine.[16][17][18][19] It provides both separation and identification of the main component and any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile derivatives or for monitoring reaction progress.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[16]
-
Carrier Gas: Helium.[19]
-
Injection: Split injection of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the peak is used for structural confirmation.
Applications and Future Directions
N-(furan-2-ylmethyl)cyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Drug Discovery Intermediate: Its primary application lies as an intermediate in the synthesis of novel antimicrobial and anticancer agents.[1] The furan and cyclohexylamine moieties can be further functionalized to optimize biological activity, selectivity, and pharmacokinetic properties.
-
Agrochemicals: The furan scaffold is also present in some agrochemicals, suggesting potential applications in this field.[20]
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the N-(furan-2-ylmethyl)cyclohexanamine scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with enhanced potency and reduced toxicity. Furthermore, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of N-(furan-2-ylmethyl)cyclohexanamine and its promising derivatives is necessary for any potential clinical development.
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